molecular formula C19H19N3O4 B2703735 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 891145-37-2

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2703735
CAS RN: 891145-37-2
M. Wt: 353.378
InChI Key: OKZAAZUIVXEZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which have been found to have a variety of biological activities. In

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities Compounds derived from 1,3,4-oxadiazole, similar to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives demonstrated significant in vitro inhibitory activity against a variety of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Additionally, these compounds exhibited potent anti-proliferative activity against several human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting their potential as therapeutic agents (Al-Wahaibi et al., 2021).

Antioxidant Activity Another application is found in the synthesis of new 1,3,4-oxadiazole derivatives bearing antioxidant properties. Specific derivatives have been shown to exhibit significant free-radical scavenging ability, demonstrating their potential as antioxidants (Shakir et al., 2014).

Material Science Applications In the realm of material science, 1,3,4-oxadiazole derivatives have been incorporated into the synthesis of new aromatic polyamides. These polymers exhibit good thermal stability and can be processed into thin, flexible films with notable tensile strengths, moduli, and elongation at break values. One of the polymers containing the 1,3,4-oxadiazole ring also exhibited blue fluorescence, indicating its potential application in optoelectronic devices (Sava et al., 2003).

Sensing and Detection Furthermore, certain 1,3,4-oxadiazole-based lanthanide(III)-organic frameworks have been developed as fluorescence sensors, selectively sensitive to benzaldehyde derivatives. This property makes them suitable for applications in chemical sensing and detection (Shi et al., 2015).

Synthesis of Complex Molecules The reactions of 1,3,4-oxadiazole derivatives have been explored for the synthesis of complex molecules, such as in the case of reactions leading to the formation of heterocyclic compounds via cyclization reactions. These studies underscore the versatility of 1,3,4-oxadiazole derivatives in synthetic organic chemistry, providing pathways to a diverse array of functional molecules (Mukaiyama & Yamaguchi, 1966).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-5-7-14(12(2)9-11)18-21-22-19(26-18)20-17(23)13-6-8-15(24-3)16(10-13)25-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZAAZUIVXEZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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